molecular formula C7H16N2O B3265899 4-(Methoxymethyl)piperidin-4-amine CAS No. 412357-29-0

4-(Methoxymethyl)piperidin-4-amine

Cat. No.: B3265899
CAS No.: 412357-29-0
M. Wt: 144.21 g/mol
InChI Key: UPSNDLFWKRCVCY-UHFFFAOYSA-N
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Biological Activity

4-(Methoxymethyl)piperidin-4-amine, a piperidine derivative, has garnered interest due to its potential biological activities. This compound's structure allows for interaction with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₅N
  • Molecular Weight : 113.21 g/mol
  • CAS Number : 412357-29-0

The methoxymethyl group in this compound enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. It may act as a ligand for specific receptors, influencing various signaling pathways associated with mood regulation and neuroprotection.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds can exhibit significant antitumor effects. A study focusing on similar piperidine derivatives reported their ability to inhibit the proliferation of cancer cell lines, such as HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) cells. For instance, compounds with structural similarities showed IC50 values ranging from 4.5 μM to 11.3 μM against these cell lines .

Neuroprotective Effects

Given its structural features, this compound may possess neuroprotective properties. Compounds in the piperidine class have been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound could play a role in neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies have explored the biological potency of piperidine derivatives, providing insights into their therapeutic potential:

  • Antiproliferative Studies : A series of piperidine derivatives were evaluated for their antiproliferative effects on cancer cell lines. The findings indicated that modifications in the piperidine structure significantly influenced their activity, suggesting that this compound could be optimized for enhanced efficacy .
  • Neurotransmitter Interaction : Research on similar compounds revealed that they could act as agonists or antagonists at various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction profile suggests potential applications in treating mood disorders or neurodegenerative diseases .
  • In Vivo Studies : While in vitro studies provide valuable data on the biological activity of compounds, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Future research should focus on animal models to evaluate its therapeutic potential and safety profile.

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Biological Activity
This compoundTBDPotential antitumor and neuroprotective effects
N-(2-aminoethyl)piperidine11.3Antiproliferative against HepG2 cells
Fentanyl DerivativesVariesAnalgesic properties; receptor interaction

Properties

IUPAC Name

4-(methoxymethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-6-7(8)2-4-9-5-3-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNDLFWKRCVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298096
Record name 4-(Methoxymethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412357-29-0
Record name 4-(Methoxymethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412357-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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